(1,8-Naphthyridin-2-yl)methanol
Overview
Description
(1,8-Naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Naphthyridin-2-yl)methanol can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere. This method yields the desired product in moderate to high yields (62-88%) .
Another method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, resulting in the formation of 1,8-naphthyridin-2(1H)-ones in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1,8-Naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The oxidation of the methyl group to form aldehydes or carboxylic acids.
Reduction: Reduction of the naphthyridine ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used to oxidize the methyl group to an aldehyde .
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 2-Amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: Dihydro- or tetrahydro-1,8-naphthyridines.
Substitution: Substituted naphthyridines with various functional groups.
Scientific Research Applications
(1,8-Naphthyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of (1,8-Naphthyridin-2-yl)methanol and its derivatives often involves interaction with biological macromolecules such as DNA, enzymes, and receptors. For example, some derivatives have been shown to intercalate with DNA, inhibiting topoisomerase II and thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Similar bicyclic structure but with different nitrogen atom positions.
Acridines: Another class of nitrogen-containing heterocycles with a similar structure.
Pyridopyridines: Compounds with two fused pyridine rings but different nitrogen atom arrangements.
Uniqueness
(1,8-Naphthyridin-2-yl)methanol is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,8-naphthyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNENROUNWMBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616451 | |
Record name | (1,8-Naphthyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125902-27-4 | |
Record name | 1,8-Naphthyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125902-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,8-Naphthyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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